molecular formula C8H18OSi B8370824 3-Trimethylsilyloxy-2-pentene CAS No. 17510-47-3

3-Trimethylsilyloxy-2-pentene

Cat. No.: B8370824
CAS No.: 17510-47-3
M. Wt: 158.31 g/mol
InChI Key: BMJHTFWPTJVYJV-UHFFFAOYSA-N
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Description

3-Trimethylsilyloxy-2-pentene (C₈H₁₈OSi) is an organosilicon compound characterized by a pentene backbone substituted with a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position. This compound is notable for its role in stereoselective organic synthesis, particularly in the preparation of chiral molecules. For example, it has been utilized in the titanium tetrachloride-promoted reaction with 2-methylbutanal to synthesize (S)-(+)-Manicone, an alarm pheromone in ants, achieving up to 97% optical purity . Its silyloxy group enhances electrophilic reactivity while protecting hydroxyl intermediates during synthesis.

Properties

CAS No.

17510-47-3

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

trimethyl(pent-2-en-3-yloxy)silane

InChI

InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3

InChI Key

BMJHTFWPTJVYJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

4-Trimethylsilyloxy-3-Penten-2-one (TMSACAC)

Property 3-Trimethylsilyloxy-2-Pentene 4-Trimethylsilyloxy-3-Penten-2-one (TMSACAC)
Structure Alkene with silyloxy at C3 Enol ether with ketone and silyloxy at C4
Functional Groups Silyloxy, alkene Silyloxy, ketone, conjugated enol ether
Reactivity Electrophilic allylation agent Chelating ligand for metal complexes
Synthetic Use Chiral pheromone synthesis Precursor for acetylacetonate derivatives
Optical Purity Up to 97% (S-isomer) Not reported in chiral contexts

TMSACAC, unlike this compound, features a ketone group that enables coordination to metals, making it valuable in catalysis and material science .

1-(Triethoxysilyl)-2-Pentene

Property This compound 1-(Triethoxysilyl)-2-Pentene
Silyl Group Trimethylsilyl (-Si(CH₃)₃) Triethoxysilyl (-Si(OCH₂CH₃)₃)
Position At C3 of pentene At C1 of pentene
Hydrolytic Stability Moderate (sensitive to moisture) Low (ethoxysilyl groups hydrolyze readily)
Applications Chiral synthesis Crosslinking agent in silicones

The ethoxysilyl group in 1-(triethoxysilyl)-2-pentene increases its utility in polymer chemistry but reduces stability under aqueous conditions compared to the trimethylsilyloxy analog .

3-Ethyl-2-Pentene

Property This compound 3-Ethyl-2-Pentene
Substituent Silyloxy group Ethyl group
Reactivity Electrophilic due to silyloxy Less reactive; typical alkene behavior
Synthetic Role Enables stereochemical control Intermediate for ketones and amides
Optical Activity High (chiral applications) Not applicable (no stereogenic centers)

3-Ethyl-2-pentene lacks the directing and protecting effects of the silyloxy group, limiting its use in asymmetric synthesis but making it a simpler alkene for non-stereoselective reactions .

Key Research Findings

  • Stereochemical Outcomes : The trimethylsilyloxy group in this compound directs nucleophilic attack during aldol-like reactions, achieving high enantioselectivity in pheromone synthesis .
  • Thermal Stability : Unlike TMSACAC, this compound decomposes above 150°C, limiting its use in high-temperature applications .
  • Hydrolytic Sensitivity : Both this compound and 1-(triethoxysilyl)-2-pentene require anhydrous conditions, but the latter undergoes faster hydrolysis due to labile ethoxy groups .

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